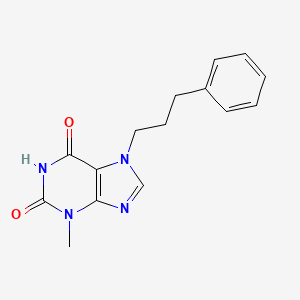

3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Descripción

3-Methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by a methyl group at position 3 and a 3-phenylpropyl chain at position 7. Its molecular formula is C₁₅H₁₆N₄O₂, with a molar mass of 284.32 g/mol.

Propiedades

IUPAC Name |

3-methyl-7-(3-phenylpropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c1-18-13-12(14(20)17-15(18)21)19(10-16-13)9-5-8-11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3,(H,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBIBYKBUTWGCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C=N2)CCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of a purine derivative. One common method is the reaction of 3-methylxanthine with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its desired form.

Análisis De Reacciones Químicas

Types of Reactions

3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding purine N-oxides.

Reduction: Reduction reactions can yield dihydropurine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to the formation of various substituted purines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Purine N-oxides.

Reduction: Dihydropurine derivatives.

Substitution: Various substituted purines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.

Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mecanismo De Acción

The mechanism of action of 3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects. The compound’s structure allows it to interact with nucleic acids and proteins, influencing cellular functions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The activity and physicochemical properties of purine-dione derivatives are highly dependent on substituents at positions 3, 7, and 8. Below is a comparative analysis:

Key Structural and Functional Insights

- Position 7 Modifications: The 3-phenylpropyl group in the main compound provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the naphthalen-3-ylmethyl group in Compound 5 enhances hydrophobic interactions in the Eg5 binding pocket, contributing to its submicromolar potency .

- Position 8 Modifications: Unsubstituted position 8 (main compound) may limit target engagement compared to analogs with functionalized groups (e.g., imidazolylpropylamino in Compound 5), which form hydrogen bonds with Eg5 residues (Tyr104, Tyr352) . Triazolylmethoxy groups () could enhance solubility via hydrogen bonding, though this remains untested .

Actividad Biológica

Overview

3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family, which plays a critical role in various biological processes. This compound is notable for its potential therapeutic applications, particularly in the fields of cancer treatment and anti-inflammatory therapies.

- IUPAC Name : 3-methyl-7-(3-phenylpropyl)purine-2,6-dione

- Molecular Formula : C15H16N4O2

- CAS Number : 797813-16-2

- Molecular Weight : 284.31 g/mol

Synthesis

The synthesis of 3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of a purine derivative, such as 3-methylxanthine, with 3-phenylpropyl bromide using a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

The compound interacts with specific molecular targets within cells, primarily through enzyme inhibition. It binds to the active sites of various enzymes, disrupting their functions and thereby influencing numerous biochemical pathways. This interaction can lead to significant biological effects that are being explored for therapeutic applications.

Pharmacological Applications

- Anti-inflammatory Activity : Research indicates that compounds similar to 3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes .

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. For instance, derivatives of purines have been shown to affect the growth of tumor cells by targeting specific signaling pathways involved in cell cycle regulation .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in nucleotide metabolism, which is crucial for cancer cell proliferation and survival .

Study on Anti-inflammatory Effects

A study conducted on a series of purine derivatives demonstrated that 3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione significantly reduced the levels of inflammatory markers in vitro. The results indicated a dose-dependent inhibition of nitric oxide production in macrophages, suggesting its potential as an anti-inflammatory agent.

Anticancer Activity Evaluation

In another research effort, the compound was evaluated against various cancer cell lines including A431 (vulvar epidermal carcinoma) and MCF-7 (breast cancer). The findings revealed that it inhibited cell migration and invasion while inducing apoptosis in a concentration-dependent manner. This suggests its potential role as an anticancer therapeutic .

Data Table: Biological Activities and Their Implications

| Activity Type | Observed Effect | Implications |

|---|---|---|

| Anti-inflammatory | Reduced nitric oxide production | Potential treatment for inflammatory diseases |

| Anticancer | Inhibited cell proliferation | Possible use in cancer therapy |

| Enzyme inhibition | Blocked nucleotide metabolism | Targeting cancer cell survival |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.